molecular formula C16H26O2 B13832857 Alpha iso-methyl ionyl acetate

Alpha iso-methyl ionyl acetate

Cat. No.: B13832857
M. Wt: 250.38 g/mol
InChI Key: YLDFUDZJFRBNRS-MDZDMXLPSA-N
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Description

Alpha iso-methyl ionyl acetate is an acetate ester resulting from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol. It is commonly used as a flavoring agent due to its pleasant scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha iso-methyl ionyl acetate involves a cross-aldol condensation of citral with methyl ethyl ketone. This reaction requires high temperatures and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot method with step-by-step addition of different catalysts. This method is efficient, consuming fewer reaction catalysts and producing less waste. The reaction temperatures for preparing pseudo-methyl ionone range from -10°C to 85°C, while for alpha iso-methyl ionone, the temperatures range from 80°C to 130°C .

Chemical Reactions Analysis

Types of Reactions

Alpha iso-methyl ionyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Alpha iso-methyl ionyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which alpha iso-methyl ionyl acetate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its pleasant scent. The molecular targets include olfactory receptors in the nasal epithelium, which activate specific signaling pathways upon binding with the compound .

Comparison with Similar Compounds

Alpha iso-methyl ionyl acetate is similar to other acetate esters and sesquiterpenoids. Some similar compounds include:

This compound is unique due to its specific structure, which imparts a distinct scent and flavor profile, making it highly valued in the flavoring and fragrance industries.

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-yl] acetate

InChI

InChI=1S/C16H26O2/c1-6-14(18-13(3)17)9-10-15-12(2)8-7-11-16(15,4)5/h8-10,14-15H,6-7,11H2,1-5H3/b10-9+

InChI Key

YLDFUDZJFRBNRS-MDZDMXLPSA-N

Isomeric SMILES

CCC(/C=C/C1C(=CCCC1(C)C)C)OC(=O)C

Canonical SMILES

CCC(C=CC1C(=CCCC1(C)C)C)OC(=O)C

Origin of Product

United States

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